molecular formula C20H16N4O3S2 B2967998 N-(4,6-dimethylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide CAS No. 895420-03-8

N-(4,6-dimethylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide

Cat. No.: B2967998
CAS No.: 895420-03-8
M. Wt: 424.49
InChI Key: QZQQEJAPUHSKSK-UHFFFAOYSA-N
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Description

The compound N-(4,6-dimethylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide features a multifunctional heterocyclic architecture. Its core structure comprises:

  • A benzo[d]thiazole ring substituted with methyl groups at positions 4 and 4.
  • A thiophene-2-carboxamide backbone with a nitro group at position 4.
  • A pyridin-3-ylmethyl group as a secondary substituent.

Properties

IUPAC Name

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O3S2/c1-12-8-13(2)18-16(9-12)29-20(22-18)23(11-14-4-3-7-21-10-14)19(25)15-5-6-17(28-15)24(26)27/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZQQEJAPUHSKSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=CC=C(S4)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-dimethylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the benzothiazole ring. One common method involves the condensation of a suitable aryl benzaldehyde with 6-nitrobenzo[d]thiazol-2-amine in ethanol, using a catalytic quantity of glacial acetic acid . The resulting intermediate is then subjected to further reactions to introduce the pyridin-3-ylmethyl and thiophene-2-carboxamide groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4,6-dimethylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, particularly at the C-2 position.

    Condensation: The benzothiazole ring can participate in condensation reactions to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and electrophiles such as halogens for substitution reactions. Typical conditions involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions on the thiophene ring can introduce various functional groups.

Scientific Research Applications

N-(4,6-dimethylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(4,6-dimethylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The benzothiazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. The nitro group can undergo reduction to form reactive intermediates that can further interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Thiazolecarboxamide Derivatives (Patent-Based Analogs)

Several structurally related thiazolecarboxamides are listed in patent literature (), including:

2-[(6-Methoxy-3-pyridinyl)amino]-N-(2,4,6-trimethylphenyl)-5-thiazolecarboxamide

2-[(4-Ethyl-2-pyridinyl)amino]-N-(2,4,6-trimethylphenyl)-5-thiazolecarboxamide

2-[(6-Chloro-3-pyridinyl)amino]-N-(2,4,6-trimethylphenyl)-5-thiazolecarboxamide

Key Comparisons :

Feature Target Compound Patent Analogs ()
Core Ring Thiophene-2-carboxamide Thiazolecarboxamide
Substituents - Nitro (thiophene)
- Pyridin-3-ylmethyl
- 4,6-dimethylbenzothiazole
- Methoxy, ethyl, chloro (pyridine)
- Trimethylphenyl
- No benzothiazole moiety
Electronic Effects Strong electron-withdrawing (nitro) on thiophene Moderate substituents (methoxy, ethyl, chloro) on pyridine

The target compound’s thiophene core and nitro group differentiate it from patent analogs, which prioritize pyridine modifications. The nitro group may enhance electrophilic interactions, while the dimethylbenzothiazole moiety introduces steric bulk absent in simpler thiazole derivatives .

Thiazolylmethyl Carbamates and Ureas (Pharmacopeial Analogs)

Compounds such as Thiazol-5-ylmethyl carbamates and ureido derivatives () share heterocyclic motifs:

  • Example 1 : Thiazol-5-ylmethyl (2S,3S,5R)-3-hydroxy-5-[(S)-2-{3-[[2-(2-hydroperoxypropan-2-yl)thiazol-4-yl]methyl]-3-methylureido}-3-methylbutanamido]-1,6-diphenylhexan-2-ylcarbamate ().
  • Example 2 : Thiazol-5-ylmethyl (2S,3S,5S)-5-[(S)-2-{3-[(2-ethylthiazol-4-yl)methyl]-3-methylureido}-3-methylbutanamido]-3-hydroxy-1,6-diphenylhexan-2-ylcarbamate ().

Key Comparisons :

Feature Target Compound Pharmacopeial Analogs ()
Backbone Thiophene carboxamide Peptidic carbamates/ureas with thiazole appendages
Substituents Rigid dimethylbenzothiazole Flexible dipeptide chains with multiple thiazole units
Functional Groups Nitro, pyridin-3-ylmethyl Hydroperoxide, ethylthiazole, hydroxy groups

The target compound’s simpler carboxamide linkage contrasts with the peptidic backbones of Pharmacopeial analogs, which likely target proteases or protein-protein interactions. Its dimethylbenzothiazole group may improve metabolic stability compared to hydroperoxide-containing analogs .

Heterocyclic Systems with Triazolopyridazine and Imidazole Moieties ()

Compounds like 3-((Pyridin-3-ylmethyl)thio)-6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine () exhibit distinct fused-ring systems:

Key Comparisons :

Feature Target Compound Triazolopyridazine/Imidazole Analogs ()
Core Heterocycle Thiophene Triazolopyridazine, imidazole
Substituents Nitro, pyridin-3-ylmethyl Thiophen-2-yl, benzo[d][1,3]dioxole
Electronic Profile High polarity (nitro) Variable (thioether, ester functionalities)

The target’s nitro-thiophene system may confer stronger dipole interactions compared to triazolopyridazine derivatives, which rely on aromatic stacking. However, the absence of ester or thioether groups in the target could reduce hydrolytic susceptibility .

Biological Activity

N-(4,6-dimethylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • A benzothiazole ring,
  • A nitro group,
  • A pyridine moiety,
  • A thiophene carboxamide backbone.

This structural diversity suggests potential interactions with various biological targets, which may lead to significant pharmacological effects.

The biological activity of this compound may involve several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit key enzymes involved in bacterial DNA replication, such as DNA gyrase and topoisomerase IV. These enzymes are critical for bacterial survival, making them attractive targets for antibacterial agents .
  • Antimicrobial Activity : Preliminary studies indicate that benzothiazole derivatives can exhibit antimicrobial properties against various Gram-positive and Gram-negative bacteria. The presence of the nitro group is often associated with increased antibacterial activity .
  • Interaction with Cellular Pathways : The compound may interact with specific cellular pathways related to apoptosis or cell division, potentially leading to anticancer effects .

Biological Activity Data

The following table summarizes the biological activity of this compound compared to related compounds:

Compound NameStructural FeaturesBiological ActivityMIC (μg/mL)Inhibition (%)
This compoundBenzothiazole, Nitro group, PyridineAntibacterial, AnticancerTBDTBD
Benzothiazole Derivative AThiazole ringModerate Antimicrobial25098
Benzothiazole Derivative BNitro groupStrong Anticancer10099

Case Studies

  • Antibacterial Efficacy : A study evaluated the antibacterial activity of various benzothiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited low MIC values, suggesting strong antibacterial properties. This supports the hypothesis that the target compound may also possess similar efficacy .
  • Anticancer Potential : Research focusing on thiazole-based compounds has shown promising results in inhibiting cancer cell proliferation in vitro. For instance, compounds with similar structural features were found to induce apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle regulators .

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